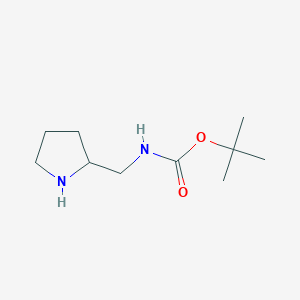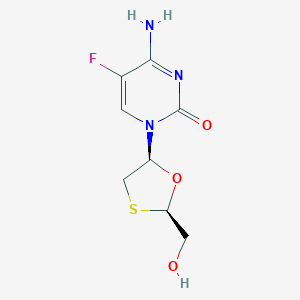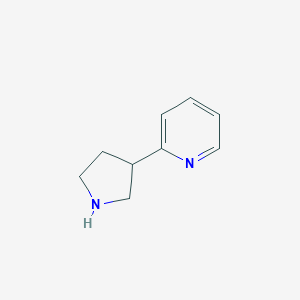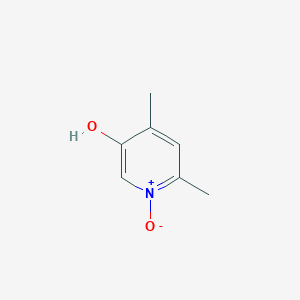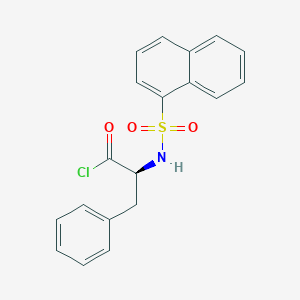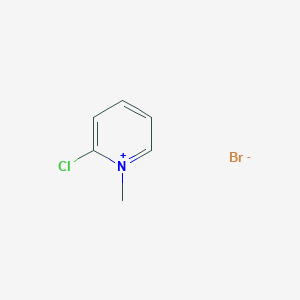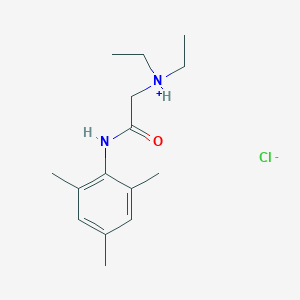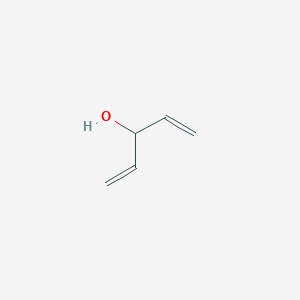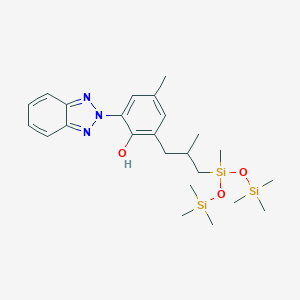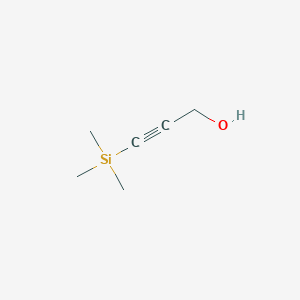
2-Propyn-1-ol, 3-(trimethylsilyl)-
説明
“2-Propyn-1-ol, 3-(trimethylsilyl)-”, also known as “3-Trimethylsilyl-2-propyn-1-ol”, is a clear yellow liquid . It is used as a reagent to synthesize Isbogrel, a Thromboxane A2 (TXA2) synthase inhibitor and also a TXA2 receptor antagonist that has potential to treat asthma .
Synthesis Analysis
The synthesis of “2-Propyn-1-ol, 3-(trimethylsilyl)-” involves the use of methanol and Amberlyst-15 under N2 . The mixture is stirred at 40 °C for 8 hours, then the resin is filtered, and washed with ethyl acetate .Molecular Structure Analysis
The molecular formula of “2-Propyn-1-ol, 3-(trimethylsilyl)-” is C6H12OSi . The molecular weight is 128.24 g/mol . The IUPAC name is 3-trimethylsilylprop-2-yn-1-ol .Chemical Reactions Analysis
“2-Propyn-1-ol, 3-(trimethylsilyl)-” is used in the synthesis of Isbogrel, a Thromboxane A2 (TXA2) synthase inhibitor . It is also involved in the selective protiodesilylation of (trimethylsilyl)acetylene group in the presence of an (triisopropylsilyl)acetylene group with K2CO3/THF/MeOH .Physical And Chemical Properties Analysis
“2-Propyn-1-ol, 3-(trimethylsilyl)-” is a clear yellow liquid . It has a molecular weight of 128.24 g/mol . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 1 .科学的研究の応用
Synthesis of Isbogrel
3-(Trimethylsilyl)propargyl alcohol: is utilized as a reagent in the synthesis of Isbogrel , which is a Thromboxane A2 (TXA2) synthase inhibitor and also a TXA2 receptor antagonist . This compound has potential applications in the treatment of asthma due to its ability to modulate the effects of TXA2, a compound known to induce bronchoconstriction and promote inflammation in asthmatic conditions.
特性
IUPAC Name |
3-trimethylsilylprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGCJDPEKKEYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063751 | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyn-1-ol, 3-(trimethylsilyl)- | |
CAS RN |
5272-36-6 | |
| Record name | 3-(Trimethylsilyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propyn-1-ol, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trimethylsilyl)-2-propyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are some common synthetic applications of 3-(Trimethylsilyl)propargyl alcohol?
A1: 3-(Trimethylsilyl)propargyl alcohol serves as a versatile building block in organic synthesis. Some key applications include:
- Preparation of spirocyclic C-arylglycosides and C-arylribosides: The compound can be converted to silylated diynes and then subjected to ruthenium-catalyzed cycloaddition with alkynes or chloroacetonitrile to yield the desired spirocyclic structures. [, ]
- Synthesis of Resolvin D6 and Resolvin E2 methyl ester: The compound serves as a starting material for synthesizing trans-enynyl alcohol intermediates, which are then coupled and further modified to obtain the target resolvins. []
- Formation of clickable hydrogels and linear polymers: It acts as a hydrogen donor in the photoinitiated free radical polymerization process, enabling the incorporation of alkyne terminal groups for subsequent click chemistry modifications. []
Q2: What is the role of 3-(Trimethylsilyl)propargyl alcohol in synthesizing clickable hydrogels?
A: In the synthesis of clickable hydrogels, 3-(Trimethylsilyl)propargyl alcohol plays a crucial role as a hydrogen donor during the photoinitiated free radical polymerization process. [] This facilitates the generation of initiating radicals from camphorquinone upon exposure to light. These radicals initiate the polymerization of monomers like poly(ethylene glycol) methyl ether methacrylate, leading to the formation of the hydrogel network. Importantly, the use of 3-(Trimethylsilyl)propargyl alcohol allows for the incorporation of alkyne terminal groups within the hydrogel structure. These alkyne groups act as "clickable" handles, enabling further functionalization of the hydrogel through copper-catalyzed Huisgen 1,3-dipolar azide/alkyne click reactions with azide-containing molecules. [] This approach allows for the facile introduction of diverse functionalities into the hydrogel network.
Q3: How is 3-(Trimethylsilyl)propargyl alcohol used in the synthesis of Resolvin D6?
A: 3-(Trimethylsilyl)propargyl alcohol serves as the starting point for synthesizing two key trans-enynyl alcohol intermediates that correspond to specific segments (C1–C8 and C13–C22) of the Resolvin D6 molecule. [] The synthesis involves a Hudrlik–Peterson reaction with TMS-acetylide followed by TMS-desilylation. These intermediates are then coupled using a copper-catalyzed reaction with a 1,4-dihalo-2-butyne derivative. The resulting product undergoes further modifications, including reduction and deprotection steps, to ultimately yield Resolvin D6. []
Q4: Can you describe the structural characteristics of 3-(Trimethylsilyl)propargyl alcohol?
A4: 3-(Trimethylsilyl)propargyl alcohol has the following structural features:
- Molecular Formula: C6H12OSi [, ]
- Molecular Weight: 128.26 g/mol [, ]
- Spectroscopic Data: While the provided research excerpts don't detail specific spectroscopic data, 1H NMR would be a suitable technique to confirm its structure and purity. []
Q5: Are there any stability concerns regarding 3-(Trimethylsilyl)propargyl iodide?
A: While 3-(Trimethylsilyl)propargyl alcohol itself is not mentioned to have specific stability issues in the provided excerpts, the related compound, 3-(Trimethylsilyl)propargyl iodide, is noted to be susceptible to decomposition. [] It is reported to decompose by up to 20% after 5 days when stored at -10 °C in the dark. [] This suggests that proper storage conditions, potentially under inert atmosphere and protected from light, might be necessary for extended storage. Always consult the safety data sheet for specific handling and storage recommendations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



